

Technical Support Center: Enhancing Deep

Tissue Image Resolution with NIR 880 nm

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Compound of Interest						
Compound Name:	Fluorescent red NIR 880					
Cat. No.:	B15553441	Get Quote				

Welcome to the technical support center for improving image resolution in deep tissue using Near-Infrared (NIR) 880 nm light. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is NIR 880 nm light suitable for deep tissue imaging?

Near-infrared (NIR) light, particularly in the first NIR window (NIR-I, 650-950 nm), which includes 880 nm, is advantageous for deep tissue imaging due to the reduced absorption and scattering by biological tissues compared to visible light. This allows for greater penetration depth. The use of NIR light minimizes tissue autofluorescence, leading to an improved signal-to-noise ratio in images.

Q2: What are the main challenges when trying to achieve high resolution in deep tissue with NIR 880 nm?

The primary challenges are light scattering and optical aberrations. As light penetrates deeper into tissue, it scatters, which degrades image quality and reduces resolution.[1] Additionally, variations in the refractive index of different cellular and subcellular structures cause aberrations in the light path, further distorting the image.[2]

Troubleshooting & Optimization





Q3: What advanced microscopy techniques can be used to improve resolution at this wavelength?

Several advanced techniques can enhance deep tissue imaging resolution with NIR 880 nm excitation:

- Two-Photon Fluorescence Microscopy (TPM): TPM uses the non-linear excitation of fluorophores, where two lower-energy photons (e.g., at 880 nm) simultaneously excite a fluorophore that would typically be excited by a single higher-energy photon. This localized excitation minimizes out-of-focus fluorescence and reduces scattering of the excitation light, enabling deeper tissue penetration and higher resolution imaging.[1][3]
- Photoacoustic Imaging (PAI): PAI is a hybrid imaging modality that combines optical
 excitation with ultrasound detection.[4][5] Pulsed laser light at 880 nm is absorbed by
 tissues, leading to a localized temperature increase and subsequent ultrasonic wave
 generation. These waves are then detected to form an image. Since ultrasonic waves scatter
 less in tissue than light, PAI can provide high-resolution images at greater depths.[4][6]
- Light-Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample with a thin sheet of light from the side, while detection occurs perpendicularly.[7][8] This technique offers rapid optical sectioning and is gentle on the sample, making it suitable for imaging large, cleared tissue samples or live organisms. When combined with NIR excitation, it can achieve significant penetration depths.[7]

Q4: How can I overcome the issues of scattering and aberration?

- Adaptive Optics (AO): AO is a technology that corrects for optical aberrations in real-time.[1]
 [2][9] It involves using a wavefront sensor to measure the distortions in the light path and a deformable mirror or spatial light modulator to apply a corrective shape to the wavefront, resulting in a sharper focus and improved image quality at depth.[1][2] Sensorless AO techniques, which use image-based metrics to optimize the correction, are also effective.[10]
- Wavefront Shaping: Similar to AO, wavefront shaping pre-compensates for the distortions light will encounter as it travels through tissue.[11][12] By shaping the incident wavefront of the laser, it is possible to create a sharp focus deep within a scattering sample.[13]



Troubleshooting Guides

Problem: Low signal-to-noise ratio (SNR) in deep tissue images.

Possible Cause	Troubleshooting Step		
High background autofluorescence	Ensure your emission filters are optimized to reject autofluorescence. Consider using fluorophores with longer emission wavelengths that are further from the tissue's natural fluorescence spectrum.		
Insufficient laser power at the sample	Check your laser power and ensure it is within the safe limits for your sample. For deeper imaging, a higher laser power may be necessary, but be cautious of phototoxicity.		
Scattering of emission photons	For fluorescence microscopy, use non- descanned detectors (NDDs) which are more efficient at collecting scattered emission light.		
Suboptimal fluorophore	Select a fluorophore with a high quantum yield and a large two-photon absorption cross-section at 880 nm. Ensure the fluorophore is stable and does not photobleach quickly.		

Problem: Blurry images and poor resolution at depth.



Possible Cause	Troubleshooting Step	
Optical aberrations	Implement an adaptive optics system to correct for sample-induced aberrations. If AO is not available, ensure your microscope's optics are correctly aligned and consider using an objective with a correction collar optimized for your sample's refractive index.	
Significant light scattering	Employ a microscopy technique less susceptible to scattering, such as two-photon or photoacoustic imaging. For thick, fixed samples, consider tissue clearing protocols to reduce scattering.	
Incorrect objective lens	Use a high numerical aperture (NA) objective designed for deep tissue imaging, often with a long working distance. Water immersion or clearing-solution-compatible objectives are typically preferred.	
Sample motion	For in vivo imaging, ensure the animal is properly anesthetized and stabilized to minimize motion artifacts. Use a fast scanning speed to acquire images more quickly.	

Quantitative Data Summary

The following table summarizes the reported imaging depths and resolutions for various techniques relevant to deep tissue imaging. Note that the specific wavelength of 880 nm is part of the broader NIR-I window often used in these studies.



Imaging Modality	Excitation Wavelength Range	Typical Imaging Depth	Achieved Resolution	Reference
Two-Photon Microscopy (TPM)	NIR-I (e.g., 700- 1000 nm)	> 500 μm	Sub-micron	[1][14]
Three-Photon Microscopy	NIR-II (e.g., 1300 nm, 1700 nm)	~1.5 mm	Sub-micron	[7]
Photoacoustic Microscopy (PAM) - Optical Resolution	NIR-I (e.g., 1046 nm)	~1.2 mm - 3.2 mm	~6.2 μm	[4][15]
Photoacoustic Microscopy (PAM) - Acoustic Resolution	NIR-I (e.g., 1064 nm)	Up to 9.2 mm	~88 µm	[4]
Light-Sheet Microscopy (LSM) with Clearing	NIR-I (e.g., 785 nm)	~2 mm	< 10 μm	[7][10]
Adaptive Optics (AO) - TPM	NIR-I	Signal enhancement of ~7x in deep regions	Diffraction-limited	[1]

Experimental Protocols

Representative Protocol for Two-Photon Microscopy with Adaptive Optics for Deep Tissue Imaging

- Animal Preparation (for in vivo imaging):
 - Anesthetize the animal (e.g., mouse) using isoflurane (1-2% in oxygen).



- Secure the animal in a stereotaxic frame to minimize motion.
- Perform a craniotomy to expose the brain region of interest.
- Cover the exposed brain with agarose and a coverslip to maintain stability and optical clarity.

Microscope Setup:

- Use a two-photon microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire) set to 880 nm.
- Employ a high numerical aperture (NA) water-immersion objective lens (e.g., 25x, NA > 1.0).
- Ensure the system includes non-descanned detectors for efficient collection of scattered fluorescence.

Adaptive Optics Integration:

- The AO system should consist of a wavefront sensor (e.g., Shack-Hartmann) and a deformable mirror placed in a conjugate pupil plane of the objective.
- Alternatively, for a sensorless AO system, use image brightness or sharpness as feedback to control the deformable mirror.

Imaging Procedure:

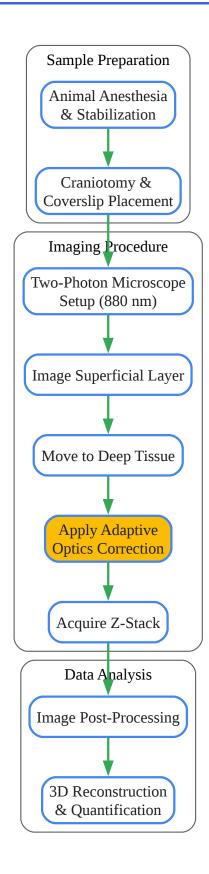
- Initially, image a superficial layer to obtain a reference image and perform initial AO calibration.
- Move the focal plane deeper into the tissue. As the image degrades due to aberrations, activate the AO system.
- For direct wavefront sensing, measure the aberrations and apply the correction with the deformable mirror.



- For sensorless AO, iteratively adjust the deformable mirror to maximize the feedback signal (e.g., fluorescence intensity).
- Acquire Z-stacks through the region of interest with the AO correction applied at each depth or at defined intervals.
- Data Analysis:
 - Process the acquired images to correct for any residual motion artifacts.
 - Analyze the 3D reconstructed images to quantify cellular morphology, and signal intensity.

Visualizations

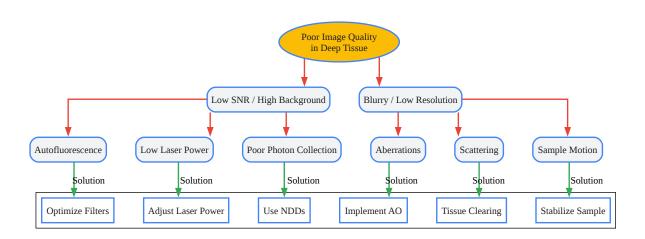




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Caption: Workflow for deep tissue imaging using two-photon microscopy with adaptive optics.





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